molecular formula C7H3F3N2O B12831732 6-Hydroxy-4-(trifluoromethyl)picolinonitrile

6-Hydroxy-4-(trifluoromethyl)picolinonitrile

Cat. No.: B12831732
M. Wt: 188.11 g/mol
InChI Key: OHZJYRIOAQUJPJ-UHFFFAOYSA-N
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Description

6-Hydroxy-4-(trifluoromethyl)picolinonitrile is a high-value chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound integrates a picolinonitrile core, a potent scaffold in drug discovery, with two key functional groups: a hydroxy substituent and a trifluoromethyl group . The picolinonitrile scaffold is a fundamental structure in heterocyclic chemistry, found in numerous biologically active compounds and pharmaceuticals, serving as a versatile precursor for further synthetic elaboration . The incorporation of the trifluoromethyl group is a strategic maneuver in modern drug design. This group is known to enhance a molecule's metabolic stability, modulate its lipophilicity, and influence its binding affinity to biological targets, ultimately improving the pharmacokinetic and pharmacodynamic properties of potential drug candidates . As a specialized synthetic intermediate, this compound is employed in research areas such as the development of enzyme inhibitors and the construction of compound libraries for high-throughput screening . Researchers can further functionalize the hydroxy and nitrile groups to create a diverse array of novel derivatives for structure-activity relationship (SAR) studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H3F3N2O

Molecular Weight

188.11 g/mol

IUPAC Name

6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carbonitrile

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)4-1-5(3-11)12-6(13)2-4/h1-2H,(H,12,13)

InChI Key

OHZJYRIOAQUJPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-Hydroxy-4-(trifluoromethyl)picolinonitrile, highlighting differences in substituents, synthesis, and applications:

Compound Substituents Synthesis Method Yield Melting Point (°C) Biological Activity/Application Reference
This compound 6-OH, 4-CF₃, 2-CN Not explicitly detailed; inferred from amidine cyclization routes (e.g., ) N/A N/A Hypothesized agrochemical/pharmaceutical potential
5-(4-(Hydroxymethyl)...picolinonitrile (19a) 5-hydantoin, 4-CH₃, 3-CF₃, 2-CN Multi-step synthesis with hydantoin ring formation 31% 203–205 Androgen receptor antagonist
6-(Trifluoromethyl)picolinimidamide HCl 6-CF₃, amidine Condensation of picolinonitrile with amines 71% N/A Ligand precursor for asymmetric catalysis
6-(4-Fluorophenyl)picolinic acid 6-(4-F-C₆H₄), 2-COOH Coupling of 4-fluorophenyl with picolinic acid N/A N/A Structural analog with similarity score 0.86
6-(Difluoromethyl)-4-methylnicotinonitrile 6-CF₂H, 4-CH₃, 3-CN Halogenation and cyanation of pyridine N/A N/A Commercial availability (herbicide intermediate)

Key Observations :

Structural Variations :

  • Positional Effects : The 6-hydroxy group in the target compound contrasts with 5-substituted analogs (e.g., 19a in ), which exhibit lower yields (31–60%) due to steric challenges in hydantoin ring formation .
  • Electron-Withdrawing Groups : The 4-CF₃ group enhances stability compared to 6-CF₃ analogs (e.g., 6-(Trifluoromethyl)picolinimidamide HCl), which are used in catalysis .

Synthetic Efficiency: The target compound’s synthesis likely follows amidine cyclization (), whereas analogs like 19a require multi-step routes with lower yields (31–60%) . Trifluoromethyl-substituted picolinonitriles (e.g., 5-(trifluoromethyl)picolinonitrile in ) achieve higher yields (71%) in ligand synthesis due to optimized Zn(OTf)₂ catalysis .

Biological and Industrial Relevance: Antimicrobial Activity: Pyrimidinone analogs () show activity against M. tuberculosis (MIC: 0.5–2 µg/mL) but exhibit cytotoxicity (HepG2 IC₅₀: 10–50 µM) . Agrochemical Potential: 6-(Difluoromethyl)-4-methylnicotinonitrile () is commercially available, suggesting the target compound’s hydroxy group could improve herbicidal selectivity .

For example, compound 19a (melting point: 203–205°C) has higher thermal stability than non-hydroxylated analogs .

Biological Activity

6-Hydroxy-4-(trifluoromethyl)picolinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance biological activity and lipophilicity, making such compounds suitable candidates for drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, a series of trifluoromethyl pyrimidinones demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) below 5 µM for several derivatives . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

Cytotoxicity

The cytotoxic effects of trifluoromethyl-substituted compounds have been documented in various studies. For example, certain derivatives showed cytotoxicity against HepG2 cell lines with IC50 values exceeding 100 µM, indicating a need for further optimization to reduce toxicity while maintaining efficacy . The presence of the trifluoromethyl group often correlates with increased cell membrane permeability and enhanced interaction with biological targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Key findings include:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Hydroxyl Group : Contributes to hydrogen bonding interactions with biological targets.
  • Pyridine Ring : Essential for maintaining structural integrity and facilitating interactions with enzymes or receptors.

Case Study 1: Anti-Tubercular Activity

In a study focused on the development of new anti-tubercular agents, compounds structurally related to this compound were screened for activity against Mycobacterium tuberculosis. The most promising analogs showed MIC values as low as 4.9 µM without significant cytotoxicity . This highlights the potential application of such compounds in treating resistant strains of tuberculosis.

Case Study 2: Inhibition of Enzymatic Activity

Another study evaluated the inhibition of cholinesterases by trifluoromethyl-substituted compounds. Compounds demonstrated moderate inhibitory effects with IC50 values ranging from 5.4 to 24.3 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This suggests that similar mechanisms may be involved in the action of this compound.

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